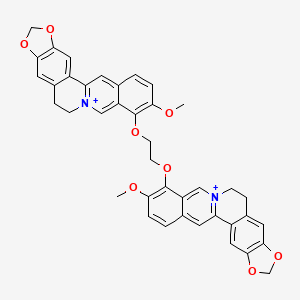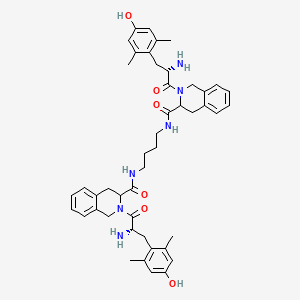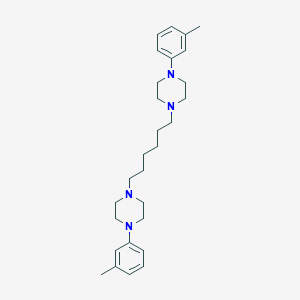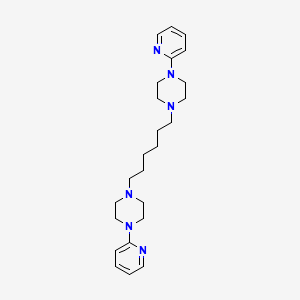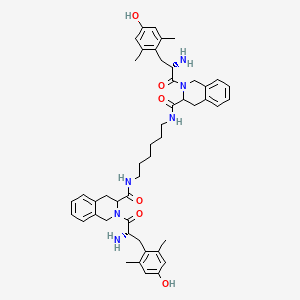![molecular formula C10H7N3O B10839832 1,3-Dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10839832.png)
1,3-Dihydro-imidazo[4,5-b]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydro-imidazo[4,5-b]quinolin-2-one is a heterocyclic compound that belongs to the class of imidazoquinolines This compound is characterized by its fused ring structure, which includes both imidazole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-imidazo[4,5-b]quinolin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-imidazo[4,5-b]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions, especially at the nitrogen atoms, can lead to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halides and alcohols are commonly used in substitution reactions under Mitsunobu conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, hydrogenated forms, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-imidazo[4,5-b]quinolin-2-one involves its interaction with molecular targets such as enzymes and proteins. For example, as an ATM kinase inhibitor, it interferes with the DNA damage response pathway, enhancing the efficacy of DNA-damaging agents in cancer therapy . The compound’s structure allows it to bind selectively to the active sites of these targets, inhibiting their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]quinolin-2-one: Another compound with a similar fused ring structure but different substitution patterns.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: A related compound with a pyrroloquinoline core.
Uniqueness
1,3-Dihydro-imidazo[4,5-b]quinolin-2-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H7N3O |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
1,3-dihydroimidazo[4,5-b]quinolin-2-one |
InChI |
InChI=1S/C10H7N3O/c14-10-12-8-5-6-3-1-2-4-7(6)11-9(8)13-10/h1-5H,(H2,11,12,13,14) |
InChI Key |
BINWKEIURMBREF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-5-ol](/img/structure/B10839771.png)

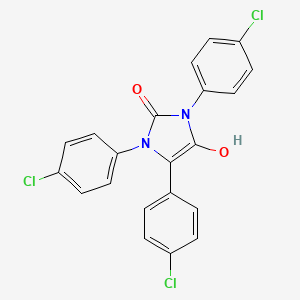

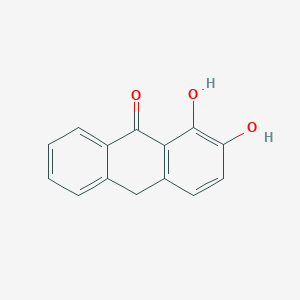
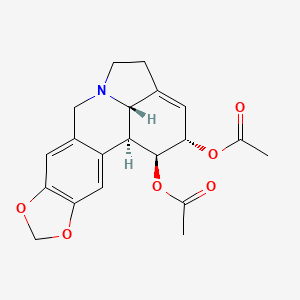
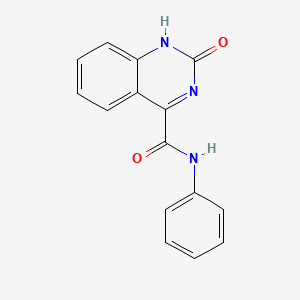
![1,3-Di-p-tolyl-[1,3]diazetidine-2,4-dione](/img/structure/B10839803.png)
